Mif2-IN-1 is a chemical compound identified as a potent inhibitor of D-dopachrome tautomerase, which plays a significant role in various biological processes, including cancer cell proliferation. The compound's design and synthesis were achieved through innovative multicomponent reactions, particularly utilizing the Ugi four-component reaction and Pictet-Spengler sequence methods. These methods facilitate the creation of diverse heterocyclic compounds with potential therapeutic applications.
Mif2-IN-1 is classified under small molecule inhibitors targeting the MIF (macrophage migration inhibitory factor) family, specifically MIF2 tautomerase. It has been shown to exhibit selectivity over MIF1, making it a valuable candidate for further pharmacological studies. The compound's structure and activity have been explored in various scientific studies, highlighting its significance in cancer research and treatment.
The synthesis of Mif2-IN-1 involves a series of multicomponent reactions:
Mif2-IN-1 has the following molecular characteristics:
The structural analysis reveals that Mif2-IN-1 contains several functional groups that contribute to its biological activity and interaction with target proteins.
Mif2-IN-1 undergoes several key chemical reactions:
These reactions are crucial for understanding how Mif2-IN-1 can be further modified to enhance its therapeutic properties or reduce side effects.
Mif2-IN-1 functions primarily by inhibiting D-dopachrome tautomerase activity. This inhibition disrupts critical signaling pathways involved in cell proliferation:
The inhibition mechanism involves binding to specific residues in the target enzyme, which alters its conformation and prevents its normal function .
Mif2-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and potential formulations for therapeutic use .
Mif2-IN-1 has a wide array of applications in scientific research:
The ongoing research into Mif2-IN-1 continues to reveal its potential as a valuable compound in both clinical and laboratory settings .
Macrophage migration inhibitory factor-2 (MIF-2/D-DT) is a pleiotropic cytokine belonging to the MIF superfamily, sharing 34% sequence homology with MIF-1 yet exhibiting distinct structural and functional properties [1] [6]. Unlike MIF-1, MIF-2 lacks the pseudo-(E)LR motif required for chemokine receptor binding (CXCR2/CXCR4), but retains the ability to activate the CD74/CD44 receptor complex, triggering downstream MAPK/ERK and PI3K/Akt signaling pathways [6] [10]. This cytokine is constitutively expressed in immune cells (monocytes, macrophages), endothelial cells, and epithelial tissues exposed to the external environment (e.g., lung, gastrointestinal tract) [1] [5]. In pathological contexts, MIF-2 overexpression drives:
Table 1: Structural and Functional Features of MIF-2 vs. MIF-1
Feature | MIF-2 (D-DT) | MIF-1 |
---|---|---|
Chromosomal Location | 22q11.2 | 22q11.2 |
Receptor Binding | CD74 (Kd ~50 nM) | CD74 (Kd ~15 nM) |
Chemokine Receptor Interaction | None | CXCR2/CXCR4 via (E)LR motif |
Enzymatic Activity | D-dopachrome tautomerase (low) | Phenylpyruvate tautomerase (high) |
Disease Associations | RA, SLE, Melanoma, Hepatocellular CA | Sepsis, ARDS, Glomerulonephritis |
The therapeutic targeting of MIF-2 is justified by its upstream regulatory position in immune dysregulation and its genetic association with refractory disease phenotypes. Key rationales include:
Table 2: Preclinical Evidence Supporting MIF-2 as a Therapeutic Target
Disease Context | Key Findings | Reference Models |
---|---|---|
Rheumatoid Arthritis | Synovial MIF-2 correlates with VEGF (r=0.94, p<0.001) and angiogenesis | Human synovial biopsies [5] |
Melanoma Progression | MIF-2 KO reduces tumor growth via TAM depletion | B2905 melanoma clones [8] |
Multiple Sclerosis | MIF/D-DT linked to progressive MS in male patients | PNAS clinical cohort [9] |
Sepsis Pathogenesis | Plasma MIF-2 >100 ng/mL predicts fatal outcomes | Cardiac surgery patients [5] |
The development of MIF-2-specific inhibitors faces significant hurdles due to structural conservation within the MIF family:
Virtual screening of 1.6 million compounds identified 4-CPPC (Mif2-IN-1) as a breakthrough inhibitor with 17-fold selectivity for MIF-2 (IC50 27 μM) over MIF-1 (IC50 450 μM) [3]. This selectivity arises from:1) Enhanced π-cation interactions with MIF-2-specific Arg-36 rotameric states2) Optimal steric complementarity to MIF-2’s shallower substrate pocket3) Disruption of MIF-2:CD74 binding (0.01–10 μM) without affecting MIF-1:CD74 [3]
Table 3: Selectivity Profile of Mif2-IN-1 Against MIF Family Cytokines
Parameter | Mif2-IN-1 (4-CPPC) | Pan-Inhibitor 4-IPP |
---|---|---|
MIF-2 Tautomerase IC50 | 27 μM | 120 μM (covalent modifier) |
MIF-1 Tautomerase IC50 | 450 μM | 95 μM |
Selectivity Ratio (MIF-2:MIF-1) | 17:1 | 1.26:1 |
CD74 Binding Inhibition | MIF-2-specific (0.01–10 μM) | Non-selective |
ERK1/2 Pathway Suppression | MIF-2-induced only | MIF-1 and MIF-2 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7